molecular formula C14H17NO B8307053 (2-Aminocyclohex-1-en-1-yl)(4-methylphenyl)methanone CAS No. 87908-58-5

(2-Aminocyclohex-1-en-1-yl)(4-methylphenyl)methanone

Cat. No. B8307053
CAS RN: 87908-58-5
M. Wt: 215.29 g/mol
InChI Key: RGCSVOFDXZBQKX-UHFFFAOYSA-N
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Description

(2-Aminocyclohex-1-en-1-yl)(4-methylphenyl)methanone is a useful research compound. Its molecular formula is C14H17NO and its molecular weight is 215.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Aminocyclohex-1-en-1-yl)(4-methylphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Aminocyclohex-1-en-1-yl)(4-methylphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

87908-58-5

Product Name

(2-Aminocyclohex-1-en-1-yl)(4-methylphenyl)methanone

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

(2-aminocyclohexen-1-yl)-(4-methylphenyl)methanone

InChI

InChI=1S/C14H17NO/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h6-9H,2-5,15H2,1H3

InChI Key

RGCSVOFDXZBQKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(CCCC2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ammonia gas was bubbled into a cooled flask containing a suspension mixture of 2-p-toluoylcyclohexanone (21.6 g, 0.1 mole) and 8.8 g (0.11 mole) of ammonium nitrate until 17 g (1 mole) of ammonia was absorbed. The flask was stoppered and the mixture stirred for 30 min when a solution resulted. The flask and its mixture was allowed to stand overnight and the resulting brown solution was evaporated. The residue was extracted with boiling diethyl ether, 4×250 ml portions, filtered, and the extract was concentrated until crystallization began in the hot, and the mixture was allowed to cool. A total of 10 g of pale yellow needle crystals was obtained, mp 130°-131° C. A second crop of 6.35 g, mp 129°-130.5° C., for a total of 76% yield was obtained. The UV, mass spectrum and NMR spectra were consistent with the sub-titled intermediate amine.
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Yield
76%

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